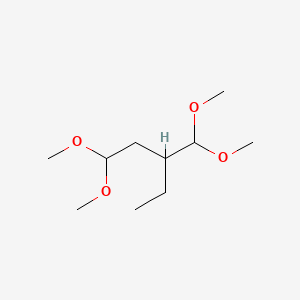

3-(Dimethoxymethyl)-1,1-dimethoxypentane

Description

Contextualization within Acetal (B89532) Chemistry

The chemical properties and reactivity of 3-(Dimethoxymethyl)-1,1-dimethoxypentane are best understood by first examining the broader class of compounds to which it belongs: acetals.

An acetal is a functional group characterized by a carbon atom single-bonded to two ether oxygen atoms. wikipedia.org Acetals are typically formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards acetal formation. wikipedia.orglibretexts.org

A key feature of acetals in organic synthesis is their stability. They are generally unreactive towards bases, nucleophiles, and many oxidizing and reducing agents. masterorganicchemistry.com This stability makes them excellent protecting groups for carbonyl functionalities (aldehydes and ketones) during multi-step syntheses. masterorganicchemistry.com The carbonyl group can be regenerated by hydrolysis of the acetal under acidic conditions. masterorganicchemistry.com The general mechanism for acid-catalyzed acetal formation involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by an alcohol molecule to form a hemiacetal.

Protonation of the hemiacetal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Attack by a second alcohol molecule on the oxocarbenium ion.

Deprotonation to yield the acetal. libretexts.org

Historical Development of Related Dimethoxypentane Chemistry

While a detailed historical account specifically for this compound is not documented in readily available literature, the development of its chemical class can be traced through the broader history of acetal and polyacetal chemistry.

The study of acetals dates back to the 19th century, with early work focusing on the reaction of aldehydes with alcohols. The synthesis of simple acetals, such as those derived from pentanal and its isomers, would have been achievable with the chemical technologies of that era. The primary focus of early research was on understanding the fundamental principles of their formation and hydrolysis. The development of spectroscopic techniques in the 20th century allowed for more detailed structural and conformational analysis of these molecules.

The synthesis of molecules containing multiple acetal groups, such as this compound, is a more recent development, driven by the interest in polyacetals and other advanced materials. Polyacetals, such as polyoxymethylene (POM), are important engineering thermoplastics with a wide range of applications. cuny.edubritannica.com The synthesis of these polymers often involves the polymerization of monomers containing acetal functionalities or the formation of acetal linkages during the polymerization process. rsc.org Research into the synthesis of di- and polyacetals has led to the development of various catalytic systems, including both Brønsted and Lewis acids, to efficiently form these linkages. rsc.org The synthesis of complex molecules with multiple acetal groups often requires careful control of reaction conditions to achieve the desired selectivity.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 68860-51-5 | C10H22O4 | 206.28 |

| 1,1-Dimethoxypentane | 99915-33-6 | C7H16O2 | 132.20 |

| 1,3-Dimethoxypentane | 100912-32-5 | C7H16O2 | 132.20 |

| 1,5-Dimethoxypentane | 111-89-7 | C7H16O2 | 132.20 |

| 2,2-Dimethoxypentane | 55904-98-8 | C7H16O2 | 132.20 |

Data sourced from PubChem and other chemical databases.

Structure

3D Structure

Properties

CAS No. |

68860-51-5 |

|---|---|

Molecular Formula |

C10H22O4 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(dimethoxymethyl)-1,1-dimethoxypentane |

InChI |

InChI=1S/C10H22O4/c1-6-8(10(13-4)14-5)7-9(11-2)12-3/h8-10H,6-7H2,1-5H3 |

InChI Key |

SVZYBMYDBLEYPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(OC)OC)C(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Dimethoxymethyl 1,1 Dimethoxypentane and Its Analogues

Catalytic Approaches to Acetalization of Precursors

The formation of acetals from carbonyl precursors is a cornerstone of organic synthesis, primarily for the protection of aldehyde and ketone functionalities. nih.govacs.org The synthesis of a molecule like 3-(Dimethoxymethyl)-1,1-dimethoxypentane, which contains two acetal (B89532) groups, necessitates highly efficient and controllable acetalization methods. Modern catalytic approaches have moved beyond the use of stoichiometric amounts of corrosive acids, focusing instead on more refined and milder techniques. nih.govacs.org

Acid-Catalyzed Acetal Formation Protocols

Traditional acetalization reactions often require strong acid catalysts and the removal of water to drive the equilibrium toward the product. libretexts.orgchemistrysteps.com However, these conditions can be harsh and are often incompatible with sensitive functional groups. nih.govacs.org Recent advancements have demonstrated that trace amounts of acid can be highly effective, overcoming many of these limitations. nih.govacs.org

Recent research has revealed that acetalization can proceed smoothly with remarkably low loadings of common acids, such as hydrochloric acid (HCl), without the need to remove water. nih.govacs.org This method presents numerous advantages, including the use of inexpensive and readily available catalysts, operational simplicity, and environmental friendliness. nih.govacs.org

Key findings from studies on trace acid catalysis indicate that:

Catalyst loadings as low as 0.03 to 0.1 mol% are sufficient to achieve high conversion rates. nih.govacs.org

The protocol is surprisingly insensitive to the presence of water, eliminating the need for dehydrating agents or a Dean-Stark apparatus. nih.govacs.org

The reaction demonstrates a broad temperature tolerance, proceeding efficiently at temperatures ranging from -60 to 50 °C. acs.org

The scope of applicable substrates is extensive, including various aliphatic and aromatic aldehydes. nih.govacs.org

The mechanism relies on the principle that while acid is required to activate the carbonyl group by protonation, making it more electrophilic, excess acid can also protonate the alcohol nucleophile, reducing its nucleophilicity. nih.govacs.org By using only a trace amount of acid, a balance is struck that allows for efficient catalysis. nih.govacs.org The work-up is often a simple neutralization, and in many cases, the product is pure enough without further chromatographic purification. nih.govacs.org

Table 1: Acetalization of Various Aldehydes with Methanol (B129727) Using 0.1 mol% HCl Data derived from research on trace acid catalysis, demonstrating the general applicability for precursors to complex acetals.

| Entry | Aldehyde Substrate | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 30 | >99 | 98 |

| 2 | 4-Nitrobenzaldehyde | 30 | >99 | 98 |

| 3 | 4-Chlorobenzaldehyde | 30 | >99 | 97 |

| 4 | trans-Cinnamaldehyde | 10 | >99 | 98 |

| 5 | Heptanal | 30 | >99 | 96 |

| 6 | Cyclohexanecarboxaldehyde | 30 | >99 | 95 |

A significant advantage of the trace acid catalysis method is its compatibility with molecules containing acid-sensitive functional groups. nih.govacs.org Traditional acetalization methods using high concentrations of strong acids would cleave common protecting groups such as N-Boc (tert-butoxycarbonyl) or silyl (B83357) ethers. nih.govacs.org

The mildness of using only 0.1 mol% hydrochloric acid allows for the selective protection of aldehydes in the presence of these sensitive moieties. nih.govacs.org This capability is crucial for the synthesis of complex molecules and advanced intermediates where multiple functional groups must be preserved. Research has successfully demonstrated the acetalization of aldehydes containing N-Boc protected amines, silyl-protected alcohols, and tetrahydropyranyl-protected alcohols without affecting these groups. nih.govacs.org This broadens the utility of acetal protection in multi-step organic synthesis. nih.govacs.org

Table 2: Acetalization of Acid-Sensitive Aldehydes with Methanol Illustrates the successful protection of aldehydes without cleaving common acid-labile groups.

| Entry | Substrate | Acid-Sensitive Group | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | N-Boc-4-aminobenzaldehyde | N-Boc | 0.5 | 98 |

| 2 | 4-(t-Butyldimethylsilyloxy)benzaldehyde | TBDMS ether | 0.5 | 96 |

| 3 | Vanillin | Phenolic -OH | 0.5 | 97 |

Photoorganocatalytic Strategies in Acetal Synthesis

As an alternative to acid catalysis, photoorganocatalysis has emerged as a powerful and green strategy for acetal synthesis. rsc.orgresearchgate.net This approach utilizes small organic molecules as photocatalysts that, upon light absorption, can mediate chemical transformations under exceptionally mild conditions. rsc.orgscispace.com

Thioxanthenone has been identified as a highly effective and robust organocatalyst for the photoacetalization of aldehydes. rsc.orgresearchgate.net This method is notable for its environmentally friendly profile, often using inexpensive household lamps as the light source and proceeding under neutral, room-temperature conditions. rsc.orgresearchgate.net

The key features of thioxanthenone-catalyzed photoacetalization are:

Mild Conditions : The reaction is performed at ambient temperature, avoiding the need for heating or cooling. rsc.org

Green Chemistry : It avoids the use of acids or metals and can be performed with visible light sources. rsc.orgresearchgate.net

High Efficiency : A wide variety of both aromatic and aliphatic aldehydes can be converted to their corresponding acetals in high yields. rsc.org

High Triplet Energy : Compared to other aromatic ketones, thioxanthenone possesses a high triplet energy and a long-lived triplet state, which are beneficial for photochemical processes. scispace.comresearchgate.netrsc.org

This protocol is effective for producing both acyclic and cyclic acetals, making it a versatile tool for creating structures analogous to this compound. rsc.org

The mechanism of photoorganocatalytic acetal formation differs fundamentally from the acid-catalyzed pathway. rsc.org Instead of protonating the carbonyl, the process is initiated by the photoexcited catalyst. rsc.orgresearchgate.net

The proposed mechanism involves the following key steps:

Photoexcitation : The photocatalyst, thioxanthenone, absorbs light and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable, long-lived triplet state. rsc.orgresearchgate.net

Hydrogen Atom Transfer (HAT) : The excited triplet-state thioxanthenone abstracts a hydrogen atom from the alcohol (e.g., methanol), generating a ketyl radical and an alkoxyl radical. rsc.org

Radical Cascade : The alkoxyl radical adds to the aldehyde's carbonyl carbon, forming a hemiacetal radical. This radical then participates in a second HAT event, either with the thioxanthenone ketyl radical or another alcohol molecule, to yield the hemiacetal and regenerate the ground-state photocatalyst. rsc.org

Acetal Formation : The process is repeated, starting with the formation of the hemiacetal, to ultimately yield the final acetal product. rsc.org

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound / Diacetal |

| Methanol | Reagent / Alcohol |

| Hydrochloric acid | Catalyst |

| Thioxanthenone | Photocatalyst |

| Benzaldehyde | Substrate / Aldehyde |

| 4-Nitrobenzaldehyde | Substrate / Aldehyde |

| 4-Chlorobenzaldehyde | Substrate / Aldehyde |

| trans-Cinnamaldehyde | Substrate / Aldehyde |

| Heptanal | Substrate / Aldehyde |

| Cyclohexanecarboxaldehyde | Substrate / Aldehyde |

| N-Boc-4-aminobenzaldehyde | Substrate / Aldehyde |

| 4-(t-Butyldimethylsilyloxy)benzaldehyde | Substrate / Aldehyde |

| Vanillin | Substrate / Aldehyde |

| N-Boc (tert-butoxycarbonyl) | Protecting Group |

| TBDMS (tert-Butyldimethylsilyl) | Protecting Group |

Alternative Catalytic Systems for Acetal Formation

The formation of acetals is a cornerstone of organic synthesis, traditionally relying on strong protic acids like hydrochloric acid or sulfuric acid. unodc.org However, these conventional catalysts are often corrosive, difficult to handle, and incompatible with sensitive functional groups. unodc.orgorganic-chemistry.org Research has thus focused on developing milder and more selective alternative catalytic systems. The synthesis of this compound involves the formation of two dimethyl acetal groups from corresponding aldehyde functionalities.

Several classes of modern catalysts are effective for this transformation:

Lewis Acids: A range of Lewis acids have proven to be highly efficient for acetalization. Zirconium tetrachloride (ZrCl₄) is a notable example, acting as a powerful and chemoselective catalyst for the formation of acetals under mild conditions. nih.gov Other metal complexes, such as those involving cobalt(II), have also been developed. For instance, an in-situ generated cobaloxime catalyst has shown high efficacy in solvent-free acetalization reactions, offering excellent conversion rates. organic-chemistry.org

Palladium Catalysis: Palladium-based catalysts offer a remarkably mild and efficient route to acetals. nih.gov These systems can operate at ambient temperatures with very low catalyst loadings, providing excellent yields for a broad range of aldehydes. nih.gov This method's mildness makes it suitable for complex molecules with multiple functional groups.

Photo-organocatalysis: In a significant advancement for green chemistry, photo-organocatalytic methods have been developed. researchgate.net Utilizing photocatalysts like thioxanthenone or Eosin Y under visible light irradiation, a variety of aldehydes can be converted to their acetals in high yields under neutral conditions. nih.govresearchgate.net This approach avoids the use of metal catalysts and harsh acidic conditions. researchgate.net

A comparison of various catalytic systems applicable to acetal formation is presented below.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Zirconium Tetrachloride (ZrCl₄) | Mild, often solvent-free | High efficiency, chemoselective | Moisture sensitive |

| Palladium(II) Complexes | Ambient temperature, low catalyst loading | Very mild, high yields, broad scope | Cost of palladium, potential for metal contamination |

| Photo-organocatalysts (e.g., Thioxanthenone) | Visible light, ambient temperature | Metal-free, neutral conditions, green | Requires light source, may not be suitable for all substrates |

| Solid Acid Catalysts (e.g., Silica-supported) | Solvent-free or with solvent, heating may be required | Reusable, easy to separate, low corrosion | Can have lower activity than homogeneous catalysts |

Strategic Building Block Incorporation Methods

Constructing the specific carbon framework of this compound requires careful retrosynthetic planning. The molecule features a five-carbon chain with substituents at the C1 and C3 positions.

One conceivable synthetic route involves the direct functionalization of a simpler precursor, such as 1,1-dimethoxypentane or pentane-1,5-dial dimethyl acetal, at the C3 position. This approach would rely on activating a C-H bond at the central carbon of the pentane (B18724) chain. However, this strategy presents significant challenges. The C-H bonds along the alkyl chain are generally unreactive and chemically similar, making selective functionalization at the C3 position difficult to achieve without directing groups. While methods for C-H functionalization exist, they are often substrate-specific and may not be applicable to simple, flexible alkyl chains without a suitable activating or directing group. nih.gov Therefore, a more robust and common strategy involves constructing the carbon skeleton with the required functionality already in place before the final acetalization steps.

A more practical and controllable approach to the carbon skeleton of this compound is through a multi-step synthesis starting from simpler, readily available molecules. The key is to form the C3-substituted pentane backbone using reliable carbon-carbon bond-forming reactions.

A highly effective strategy for this is the Michael addition (or conjugate addition). organic-chemistry.orgwikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org A plausible synthesis for a precursor to the target molecule could be envisioned as follows:

Michael Addition: The synthesis could begin with an α,β-unsaturated aldehyde, such as acrolein or crotonaldehyde. A Michael donor, like diethyl malonate or a related C1-synthon, is added in the presence of a base. This reaction forms a new carbon-carbon bond at the β-carbon of the acceptor, creating a 1,5-dicarbonyl compound (or a precursor thereof) with a substituent at the C3 position. masterorganicchemistry.com

Reduction: The resulting intermediate, which would contain ester and aldehyde functionalities, can then be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be capable of reducing both carbonyl groups to primary alcohols, yielding a 3-substituted-pentane-1,5-diol.

Oxidation: The diol is then selectively oxidized back to the dialdehyde (B1249045). This can be achieved using controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation. This step yields the crucial precursor, 3-(formyl)pentane-1,5-dial.

Acetalization: Finally, the dialdehyde is treated with methanol in the presence of an appropriate acid catalyst or one of the alternative catalytic systems described in section 2.1.3 to form the two dimethyl acetal groups, yielding the target molecule, this compound.

This multi-step approach provides excellent control over the molecular architecture, building the desired framework from simple precursors through a series of well-established and high-yielding reactions. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be readily applied to the synthesis of dimethoxypentane derivatives, particularly in the acetal formation steps.

Significant progress has been made in developing reaction conditions that minimize waste and energy consumption. Key developments applicable to dimethoxypentane synthesis include:

Solvent-Free Reactions: Acetalization can often be carried out under solventless conditions, especially when using a solid acid catalyst or certain Lewis acids. nih.gov This eliminates the need for volatile organic solvents, which are a major source of industrial waste.

Aqueous or Benign Solvents: When a solvent is necessary, the use of water or other environmentally benign solvents like cyclopentyl methyl ether is preferred over traditional chlorinated solvents. unodc.org Some catalytic systems for acetalization have been designed to be insensitive to water, which also simplifies the process by removing the need for dehydrating agents. masterorganicchemistry.com

Photochemical Methods: As mentioned, photo-organocatalysis allows reactions to proceed at ambient temperature using visible light as the energy source, drastically reducing the energy footprint compared to reactions requiring heating. researchgate.net

The choice of catalyst is central to green synthesis. Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and non-toxic.

Heterogeneous Catalysts: Solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel or acidic mesoporous materials like Al-SBA-15, are highly advantageous. nih.govnih.gov They can be easily filtered off from the reaction mixture and reused multiple times, reducing catalyst waste and simplifying product purification. nih.gov

Organocatalysis: The use of metal-free organocatalysts is a key area of green chemistry. researchgate.net For acetalization, catalysts based on simple organic molecules like pyridinium salts or thioxanthenone avoid the use of expensive, toxic, or rare metals. researchgate.net

Low Catalyst Loadings: Modern catalytic systems often operate with high efficiency at very low concentrations (e.g., 0.1 mol% or less). masterorganicchemistry.com This minimizes the amount of catalyst needed, which is both economically and environmentally beneficial.

The table below summarizes green approaches to acetal synthesis.

| Green Chemistry Approach | Example | Benefit |

| Solvent-Free Conditions | Acetalization using silica-supported acid catalysts | Reduces solvent waste, simplifies work-up |

| Benign Solvents | Use of cyclopentyl methyl ether | Reduces toxicity and environmental impact |

| Photocatalysis | Thioxanthenone with visible light | Low energy consumption, avoids heat, metal-free |

| Reusable Heterogeneous Catalysts | Mesoporous materials (Al-SBA-15) | Catalyst can be recovered and reused, reduces waste |

| Metal-Free Organocatalysis | Pyridinium salt derivatives | Avoids use of toxic or precious metals |

Mechanistic Investigations of Reactions Involving 3 Dimethoxymethyl 1,1 Dimethoxypentane

Elucidation of Acetal (B89532) Hydrolysis Mechanisms

No specific studies on the acid-promoted cleavage pathways for 3-(Dimethoxymethyl)-1,1-dimethoxypentane have been found. While the hydrolysis of acetals under acidic conditions is a well-established reaction class in organic chemistry, research detailing the specific intermediates, transition states, and cleavage products for this particular compound is not available.

There are no published studies focusing on the selective deacetalization of this compound. Differentiating between the electronic and steric environments of the dimethoxymethyl and the 1,1-dimethoxy groups would be a key challenge in achieving selective hydrolysis, but this has not been experimentally investigated for this substrate.

Reaction Kinetics and Thermodynamics of Functional Group Interconversions

A kinetic analysis, including reaction rates and rate constants, for the formation or cleavage of the acetal groups in this compound has not been reported.

Specific thermodynamic data, such as Gibbs free energy of formation or relative stability comparisons between the two acetal functionalities within this compound, are not available in the literature.

Spectroscopic and Computational Approaches to Reaction Mechanism Understanding

No spectroscopic (e.g., in-situ NMR, IR) or computational (e.g., DFT studies) investigations aimed at elucidating the reaction mechanisms of this compound have been published. Such studies would be necessary to provide detailed insight into the reaction pathways and energetics but have not been performed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules and monitoring the progress of chemical reactions in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and the dynamic processes they undergo.

In the context of reactions involving this compound, ¹H and ¹³C NMR are invaluable tools. The chemical shifts observed in an NMR spectrum are indicative of the electronic environment of the nuclei. For instance, the protons of the methoxy (B1213986) groups (-OCH₃) and the methylidene proton (-CH(OCH₃)₂) in the parent molecule would exhibit characteristic chemical shifts. During a reaction, such as acid-catalyzed hydrolysis, the disappearance of these signals and the appearance of new signals corresponding to the reaction products (e.g., an aldehyde and methanol) can be monitored over time. masterorganicchemistry.comchemistrysteps.com This allows for the determination of reaction kinetics and the identification of any intermediate species that may be present in significant concentrations.

The general mechanism for the acid-catalyzed hydrolysis of an acetal proceeds via protonation of one of the alkoxy groups, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation (an oxonium ion). libretexts.org Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence of steps to yield the final aldehyde or ketone and another molecule of alcohol. chemistrysteps.comlibretexts.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for Functional Groups in Acetal Hydrolysis

| Functional Group | Typical Chemical Shift (ppm) | Notes |

| Acetal C-H | 4.5 - 5.5 | The proton of the CH(OR)₂ group. |

| Methoxy H ₃CO- | 3.2 - 3.8 | Protons of the methoxy groups. |

| Aldehyde C(O )H | 9.0 - 10.0 | The characteristic downfield shift of an aldehydic proton. youtube.com |

| Alcohol H O- | Variable (0.5 - 5.0) | Position is dependent on concentration, temperature, and solvent. |

Data is generalized from typical values for acetals and related compounds. netlify.app

By integrating the peaks in the NMR spectrum, the relative concentrations of the reactant, intermediates, and products can be quantified at various time points, providing a detailed kinetic profile of the reaction. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to unambiguously assign all proton and carbon signals, which is particularly useful for complex molecules or reaction mixtures.

UV-Vis Absorption and Fluorescence Quenching Studies in Photocatalysis

Photocatalysis has emerged as a green and sustainable method for driving chemical reactions. In the context of compounds like this compound, photocatalysis could be employed for degradation or transformation into other valuable chemicals. UV-Vis absorption and fluorescence spectroscopy are key techniques for studying the mechanisms of such photocatalytic processes.

The fundamental principle of photocatalysis involves the absorption of light by a semiconductor photocatalyst (e.g., TiO₂), leading to the generation of electron-hole pairs. nih.gov These charge carriers can then migrate to the surface of the catalyst and initiate redox reactions with adsorbed molecules. The degradation of volatile organic compounds (VOCs) through photocatalysis often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). nih.gov

While this compound itself does not significantly absorb UV-Vis light in the region where common photocatalysts are active, its interaction with a photocatalyst can be studied. For instance, the photocatalytic formation of acetals from alcohols has been demonstrated, where acetaldehyde (B116499) is initially formed and then reacts with the alcohol to produce the acetal. nih.gov A similar reverse process, the degradation of acetals, can be envisaged.

Fluorescence quenching studies can provide insights into the interaction between an excited state of a photocatalyst and the acetal. If the acetal can donate an electron to the photo-excited catalyst (or accept an electron), it will "quench" the fluorescence of the catalyst. The rate of quenching can be related to the efficiency of the initial step in the photocatalytic reaction. Studies on the photocatalytic production of hydrogen from ethanol (B145695) have shown the simultaneous formation of 1,1-diethoxyethane (an acetal), indicating the feasibility of such reactions. acs.org

Table 2: Key Species and Their Role in Photocatalytic Reactions of Acetals

| Species | Role | Detection/Study Method |

| Photocatalyst (e.g., TiO₂) | Light absorption, generation of e⁻/h⁺ pairs | UV-Vis Spectroscopy |

| Electron (e⁻) / Hole (h⁺) | Primary charge carriers | Transient Absorption Spectroscopy |

| Hydroxyl Radical (•OH) | Powerful oxidizing agent | Fluorescence Probes, Electron Spin Resonance (ESR) |

| Superoxide Radical (O₂⁻•) | Reactive oxygen species | Electron Spin Resonance (ESR) |

| Acetal | Reactant/Substrate | Chromatography (GC, HPLC), NMR |

| Reaction Intermediates | e.g., alkoxy radicals | Mass Spectrometry, In-situ Spectroscopy |

| Products | e.g., aldehydes, esters | Chromatography (GC, HPLC), NMR |

This table is based on general principles of photocatalysis of organic compounds. nih.govrsc.org

Synthetic Utility of 3 Dimethoxymethyl 1,1 Dimethoxypentane As a Versatile Chemical Synthon

Application in Complex Organic Molecule Construction

The strategic placement of two dimethoxyacetal functionalities makes 3-(Dimethoxymethyl)-1,1-dimethoxypentane an intriguing building block for the synthesis of complex organic molecules. These acetal (B89532) groups serve as stable protecting groups for aldehyde functionalities, which can be selectively unmasked under specific reaction conditions to participate in further chemical transformations.

Role as a Protected Carbonyl Equivalent in Multi-Step Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. This compound can be viewed as a protected form of 3-formylpentane-1,5-dial. The acetal groups are generally stable to a wide range of reagents, including organometallics and reducing agents, allowing for chemical modifications at other positions of the molecule.

The selective deprotection of the acetals can be achieved under acidic conditions, regenerating the aldehyde groups. This stepwise or simultaneous deprotection allows for controlled introduction of nucleophiles or other functionalities, making it a valuable synthon for the synthesis of molecules with a 1,3-dicarbonyl or related structural motif. The sequence of deprotection and reaction can be tailored to achieve specific synthetic targets.

Table 1: Reactivity Profile of Acetal Protecting Groups

| Condition | Reactivity of Dimethoxyacetal |

| Strongly Basic (e.g., NaOH, NaH) | Stable |

| Nucleophilic (e.g., Grignard reagents) | Stable |

| Mild to Strong Acidic (e.g., HCl, H₂SO₄) | Cleavage to aldehyde |

| Oxidizing Agents (e.g., KMnO₄) | Generally stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

Stereoselective Transformations Initiated by Acetal Cleavage

The cleavage of acetals can generate oxocarbenium ions as reactive intermediates. In the context of a chiral environment, or with the use of chiral catalysts, the subsequent nucleophilic attack on these intermediates can proceed with a high degree of stereoselectivity. masterorganicchemistry.com While specific studies on this compound are not widely documented, the principles of stereoselective acetal cleavage are well-established. For instance, the use of chiral Lewis acids or chiral auxiliaries during the cleavage and subsequent reaction could potentially lead to the formation of stereochemically defined products. This opens up avenues for the asymmetric synthesis of complex diols and other chiral building blocks.

Incorporation into Polycyclic and Heterocyclic Systems

1,3-Dicarbonyl compounds and their synthetic equivalents are fundamental building blocks for the construction of a wide variety of polycyclic and heterocyclic systems. beilstein-journals.org The unmasking of the aldehyde functionalities in this compound would generate a reactive 1,3-dialdehyde precursor. This precursor can undergo intramolecular aldol-type reactions or be subjected to condensation reactions with various dinucleophiles, such as hydrazines, ureas, or β-ketoesters, to form a diverse range of six-membered heterocyclic rings like pyridines, pyrimidines, and pyrans. Furthermore, the 1,3-dicarbonyl motif is a key component in annulation reactions, which could be exploited for the synthesis of carbocyclic and polycyclic frameworks.

Precursor for Advanced Materials Science Applications

The presence of multiple reactive sites, accessible after deprotection, also positions this compound as a promising candidate for applications in materials science, particularly in the design of functional polymers and cross-linking agents.

Integration into Polymer Architectures, such as Polyolefins

The functionalization of polyolefins is a significant area of research aimed at improving their properties and expanding their applications. rsc.orgscirp.orgrsc.orgmdpi.com One approach to functionalization is the incorporation of monomers bearing reactive groups. While direct polymerization of aldehyde-containing monomers can be challenging, a protected monomer like this compound, if appropriately modified with a polymerizable group (e.g., a vinyl or norbornene moiety), could be copolymerized with olefins.

Subsequent to polymerization, the acetal groups within the polymer backbone or as pendant groups could be hydrolyzed to reveal aldehyde functionalities. These aldehydes can then be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional molecules, thereby tailoring the properties of the polyolefin for applications in adhesion, compatibilization of polymer blends, or as a scaffold for catalysts.

Design of Functional Monomers and Cross-linkers for Novel Materials

The two acetal groups in this compound offer the potential for this molecule to act as a tetrafunctional cross-linking agent after deprotection. Upon conversion of the acetals to aldehydes, the molecule can react with polymers containing appropriate functional groups, such as hydroxyl or amine groups, to form a cross-linked network. This is particularly relevant in the context of materials like poly(vinyl alcohol) or polyamines.

Furthermore, the molecule itself can be the basis for the design of novel functional monomers. By selectively reacting one of the acetal groups, a polymerizable functionality could be introduced, leaving the other acetal group intact. This resulting monomer could then be polymerized, and the remaining protected aldehyde could be deprotected in the final polymer to impart specific functionalities or to serve as a site for subsequent cross-linking. The use of dynamic covalent crosslinking in polyolefin blends to create co-continuous architectures is an emerging area where such functional monomers could be of interest. chemrxiv.org

Intermediate in the Synthesis of Specialty Chemicals

The bifunctional nature of this compound, possessing two protected aldehyde groups on a flexible five-carbon chain, positions it as a key intermediate for constructing more complex molecular architectures.

Precursors for Pharmaceutical Building Blocks

The five-carbon backbone of this compound is a common structural motif in a variety of biologically active molecules. By leveraging the reactivity of the aldehyde groups after deprotection, this compound can be used to synthesize a range of heterocyclic and carbocyclic systems that are central to many pharmaceutical agents.

Under acidic conditions, the acetals are hydrolyzed to reveal glutaraldehyde (B144438). This dialdehyde (B1249045) is a well-established precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo condensation reactions with amines, hydrazines, and other dinucleophiles to form nitrogen-containing heterocycles. A primary application of glutaraldehyde is in the crosslinking of proteins, a testament to the high reactivity of its aldehyde groups with amine functionalities. wikipedia.org This same reactivity can be harnessed in a controlled manner to build specific heterocyclic cores.

For example, the reaction of glutaraldehyde with primary amines can lead to the formation of piperidine (B6355638) derivatives, a common scaffold in medicinal chemistry. While the direct use of this compound in this context is not extensively documented, the principle of its in-situ hydrolysis to glutaraldehyde makes it a viable and potentially advantageous starting material, offering improved handling and stability over glutaraldehyde itself.

The stability of acetals, such as those in this compound, can be modulated by nearby functional groups, a principle that is utilized in the design of orally bioavailable drugs where such motifs are present. nih.gov This suggests that the controlled release and reaction of the aldehyde functionalities can be a strategic element in complex molecule synthesis.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Precursor | Reagent | Resulting Scaffold | Potential Therapeutic Area |

| This compound (after hydrolysis) | Primary Amine (R-NH₂) | N-Substituted Piperidines | CNS disorders, Analgesics |

| This compound (after hydrolysis) | Hydrazine (B178648) (H₂NNH₂) | Pyridazines | Cardiovascular, Antihypertensive |

| This compound (after hydrolysis) | Phenylenediamine | Benzodiazepine analogs | Anxiolytics, Anticonvulsants |

Reagent in Fine Chemical Production, e.g., Esterification

In the realm of fine chemical production, acetals can participate in reactions beyond simple hydrolysis. One such application is in esterification and transesterification reactions. While often considered protecting groups for carbonyls, acetals can react with carboxylic acids under certain conditions to form esters.

The acid-catalyzed reaction of a carboxylic acid with an acetal can proceed via nucleophilic attack of the carboxylic acid on the protonated acetal, leading to the formation of an ester and the corresponding alcohol. Although direct studies employing this compound for esterification are not prevalent, the general mechanism of acid-catalyzed transesterification is well-established. libretexts.orgmasterorganicchemistry.comresearchgate.netresearchgate.netyoutube.com In this process, an ester reacts with an alcohol in the presence of an acid catalyst to exchange the alkoxy group. A similar principle can be applied to the reaction of a carboxylic acid with an acetal.

The use of amide acetals for the esterification of even sterically hindered carboxylic acids has been demonstrated, highlighting the reactivity of acetal-like structures in these transformations. researchgate.net Given that this compound possesses four methoxy (B1213986) groups, it could theoretically serve as a methanol (B129727) donor in such reactions, although this is not its primary conceived utility.

A more direct application in fine chemical synthesis is the use of its hydrolysis product, glutaraldehyde, as a versatile C5 building block. Glutaraldehyde is used in the production of various chemicals and materials, including polymers and as a cross-linking agent. wikipedia.orgnih.gov The use of this compound would offer a more stable and less volatile alternative for the introduction of the glutaraldehyde moiety into a synthetic sequence.

Scaffold for Catalyst and Ligand Design

The symmetrical and bifunctional nature of this compound makes it an intriguing scaffold for the synthesis of polydentate ligands, which are crucial components of many catalysts. Upon hydrolysis to glutaraldehyde, the two aldehyde groups can be reacted with a variety of molecules containing primary amine groups to generate Schiff base ligands.

The synthesis of macrocyclic ligands often relies on the condensation of dialdehydes with diamines, frequently using a metal ion as a template to guide the cyclization process. nih.govwikipedia.org The flexible five-carbon chain of glutaraldehyde allows for the formation of macrocycles of various ring sizes, which can chelate to metal ions. The resulting metal complexes can exhibit catalytic activity in a range of chemical transformations.

For example, the condensation of glutaraldehyde with a chiral diamine could produce a chiral Schiff base ligand. Subsequent complexation with a transition metal could yield a chiral catalyst for asymmetric synthesis. The ability to readily modify the amine component allows for the tuning of the steric and electronic properties of the resulting ligand and, consequently, the performance of the catalyst.

Furthermore, heterocyclic dialdehydes are known to be effective linkers in the synthesis of macroacyclic ligands. researchgate.net By analogy, the aliphatic dialdehyde derived from this compound can serve a similar role in creating flexible, open-chain polydentate ligands. These ligands can be designed to have specific binding affinities for various metal ions, with applications in catalysis, metal sequestration, and sensing.

Derivatives, Analogues, and Structure Reactivity Relationships of 3 Dimethoxymethyl 1,1 Dimethoxypentane

Synthesis and Reactivity of Isomeric Dimethoxypentanes

Isomers of 3-(Dimethoxymethyl)-1,1-dimethoxypentane, such as 4-(dimethoxymethyl)-1,1-dimethoxypentane (B15184928), offer a platform for understanding how the relative positions of acetal (B89532) groups influence molecular properties and reactivity. While specific literature on the synthesis of 4-(dimethoxymethyl)-1,1-dimethoxypentane is sparse, its preparation can be conceptually designed based on established acetalization methodologies.

A plausible synthetic route would involve the Vilsmeier-Haack formylation of a suitable precursor to generate a dialdehyde (B1249045), which is then subjected to acetalization. sciforum.net For instance, the synthesis could start from a derivative of glutaric acid, which provides the five-carbon backbone. A key intermediate would be 3-formylpentanedial, which contains the necessary aldehyde functionalities at positions 1, 3, and 5. The reaction of this trialdehyde with two equivalents of methanol (B129727) in the presence of an acid catalyst would yield the target molecule, this compound. Similarly, an isomeric trialdehyde would be required for the synthesis of 4-(dimethoxymethyl)-1,1-dimethoxypentane.

The reactivity of these isomers is dictated by the general chemistry of acetals. They are stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. gla.ac.uk The mechanism proceeds via protonation of an oxygen atom, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. nih.gov This intermediate is then attacked by water to complete the hydrolysis. The relative positioning of the dimethoxymethyl groups in isomers like the 3- and 4-substituted variants would likely have a subtle but measurable effect on the rate of hydrolysis and other reactions, primarily through steric and electronic effects influencing the stability of the intermediate carbocations.

| Isomer | Structure | Precursor (Hypothetical) | Key Characteristics |

| 1,3-Dimethoxypentane | CH₃O(CH₂)₂CH(OCH₃)CH₂CH₃ | Pentane-1,3-diol | Asymmetric acetal, chiral center. |

| 1,5-Dimethoxypentane | CH₃O(CH₂)₅OCH₃ | Pentane-1,5-diol | Symmetrical diether, flexible chain. osti.gov |

| This compound | (CH₃O)₂CHCH₂CH(CH(OCH₃)₂)CH₂CH₃ | 3-Formylpentanedial | Four acetal groups on a branched pentane (B18724) frame. |

| 4-(Dimethoxymethyl)-1,1-dimethoxypentane | (CH₃O)₂CH(CH₂)₂CH(CH(OCH₃)₂)CH₃ | 4-Formylhexanedial | Isomeric tetra-acetal with different branching. |

Exploration of Functional Group Tolerance and Compatibility

The utility of complex molecules in multi-step synthesis depends heavily on the compatibility of their functional groups with various reaction conditions. For a poly-acetal like this compound, the primary concern is the stability of the acetal groups in the presence of other reactive functionalities, particularly those that are sensitive to acid.

Reactivity with Acid-Sensitive Substrates in the Presence of Acetal Functionalities

Acetals are widely employed as protecting groups for aldehydes and ketones precisely because they are stable to bases and many nucleophiles but can be removed under acidic conditions. acs.org This creates a challenge when other acid-sensitive groups are present in the molecule. The selective transformation of a substrate in the presence of acetal functionalities, or vice-versa, hinges on the relative rates of reaction.

The hydrolysis of acetals is catalyzed by acid, and the rate is highly dependent on the pH and the structure of the acetal. nih.gov Functional groups such as silyl (B83357) ethers (e.g., TBDMS), tert-butyl esters, and some carbamates are also cleaved by acid. Achieving selectivity requires careful control of reaction conditions, such as using very mild acid catalysts or non-aqueous systems. For instance, certain Lewis acids or solid-supported acid catalysts can provide sufficient reactivity to perform a desired transformation elsewhere in the molecule without causing premature deprotection of a robust acetal. acs.org

Conversely, methods have been developed for acetalization that tolerate acid-sensitive groups. These often involve using very mild catalysts under anhydrous conditions to drive the equilibrium toward acetal formation. acs.org The compatibility is a two-way street; the stability of the acetal must be considered when modifying other parts of the molecule, and the stability of other functional groups must be considered when forming or cleaving the acetal.

| Functional Group | Acid Sensitivity | Conditions for Selective Reaction in Presence of Acetals |

| Silyl Ethers (e.g., TBS) | High | Fluoride-based deprotection (e.g., TBAF) is orthogonal. |

| tert-Butyl Esters | High | Can be selectively cleaved with very mild, controlled acid if acetal is robust. |

| Boc-amines | High | Cleaved under moderately acidic conditions, often overlapping with acetal lability. |

| Thiols | Low (to acid) | Generally stable, but can be oxidized under various conditions. |

Influence of Structural Modifications on Synthetic Pathways

The reactivity and synthetic utility of this compound and its analogues can be fine-tuned by altering their molecular structure. Modifications to the alkoxy groups of the acetals or changes to the core pentane backbone can have profound effects on the molecule's properties.

Variation of Alkoxy Groups in Acetal Functionalities

Replacing the methoxy (B1213986) groups with other alkoxy groups (e.g., ethoxy, isopropoxy, benzyloxy) can significantly alter the steric and electronic properties of the acetal. Studies on simpler acetals have shown that the rate of hydrolysis is influenced by the nature of the alkoxy group. nih.gov Bulkier alkoxy groups can sterically hinder the approach of a proton or water, potentially slowing the rate of hydrolysis.

Furthermore, the electronic properties of the alkoxy group play a crucial role. Electron-donating groups can stabilize the intermediate oxocarbenium ion, accelerating hydrolysis, whereas electron-withdrawing groups would have the opposite effect. nih.gov An alkoxy group positioned appropriately within a molecule can also act as a neighboring group, participating in reactions to control stereochemical outcomes. dalalinstitute.com For example, a benzyloxy group located four carbons away from an acetal can lead to highly diastereoselective substitution reactions. dalalinstitute.com

Modification of the Pentane Backbone and its Impact on Reactivity

Altering the five-carbon backbone of the molecule—by changing its length, introducing branches, or adding rings or unsaturation—directly impacts its reactivity. These modifications primarily exert their influence through steric and conformational effects. wikipedia.orgnumberanalytics.com

Steric Hindrance: Increasing the steric bulk around the acetal functionalities can shield them from attack, thereby decreasing their reaction rates. numberanalytics.comacs.org For example, introducing a bulky substituent near one of the dimethoxymethyl groups would likely make that specific acetal less susceptible to hydrolysis compared to the others.

Conformational Rigidity: Incorporating the pentane backbone into a ring system would restrict its conformational freedom. This can either facilitate or hinder reactions by pre-organizing the molecule into a reactive or unreactive conformation. Such conformational constraints are a key principle in stereocontrolled synthesis.

Computational Predictions of Novel Derivatives and Reactivity Patterns

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering a way to screen novel derivatives of this compound without the need for extensive synthetic work. mit.edu Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the behavior of these complex acetals. nih.gov

Key areas where computational methods can provide valuable insights include:

Reaction Energetics: DFT calculations can determine the activation energies (ΔE‡) for reactions such as hydrolysis. These calculated energies often show a strong correlation with experimentally measured reaction rates, allowing for the reliable prediction of reactivity for a series of related compounds.

Conformational Analysis: For a flexible molecule like this compound, computational models can identify the most stable (lowest energy) conformations. Understanding the preferred spatial arrangement of the functional groups is crucial for predicting how the molecule will interact with other reagents.

Electronic Properties: Methods like Frontier Molecular Orbital (FMO) theory can analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to provide qualitative predictions of reactivity. mit.edu Mapping the electrostatic potential (MESP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reaction.

By modeling novel derivatives with varied alkoxy groups or modified backbones, computational studies can guide synthetic efforts toward molecules with desired stability, reactivity, and stereochemical properties, accelerating the discovery process.

| Computational Method | Predicted Property | Application to Acetal Derivatives |

| Density Functional Theory (DFT) | Reaction activation energies, stable conformations, electronic structure. | Predict hydrolysis rates, identify most stable isomers, model transition states. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Reactivity and selectivity. | Predict how changes in structure affect the molecule's nucleophilicity or electrophilicity. mit.edu |

| Molecular Electrostatic Potential (MESP) | Sites for electrophilic and nucleophilic attack. | Identify which oxygen atoms are most likely to be protonated in acid-catalyzed reactions. |

| Coupled-Cluster Theory (e.g., CCSD(T)) | Highly accurate electronic properties and energies. | Provide benchmark calculations for more approximate methods, ensuring accuracy. nih.gov |

Analytical and Spectroscopic Characterization Techniques in Research on 3 Dimethoxymethyl 1,1 Dimethoxypentane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For 3-(Dimethoxymethyl)-1,1-dimethoxypentane, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete assignment of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for the methoxy (B1213986) groups and the pentane (B18724) backbone. The protons of the four methoxy groups are expected to appear as sharp singlets, though they may have slightly different chemical shifts depending on their electronic environment. The protons on the pentane chain would show more complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the methoxy carbons, the carbons of the pentane backbone, and the acetal (B89532) carbons. The chemical shifts of the acetal carbons are particularly diagnostic, typically appearing in the range of 95-115 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.compreprints.org A COSY spectrum would reveal the coupling relationships between adjacent protons on the pentane backbone. mdpi.com An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the methoxy groups and the pentane backbone. mdpi.com

Predicted ¹H and ¹³C NMR Data:

While specific experimental data for this compound is not widely published, a predicted set of NMR data can be tabulated based on known chemical shift values for similar structural motifs. researchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~4.4 (t) | ~103 |

| C2-H₂ | ~1.6 (m) | ~35 |

| C3-H | ~1.8 (m) | ~45 |

| C4-H₂ | ~1.3 (m) | ~28 |

| C5-H₃ | ~0.9 (t) | ~14 |

| C1-(OCH₃)₂ | ~3.3 (s) | ~53 |

| C3-CH(OCH₃)₂ | ~4.3 (d) | ~105 |

| C3-CH(OCH₃)₂ | ~3.4 (s) | ~54 |

Note: This is a predicted data table. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. ‘s’ denotes a singlet, ‘d’ a doublet, ‘t’ a triplet, and ‘m’ a multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₂₂O₄, the monoisotopic mass is 206.1518 g/mol . epa.gov

Under electron impact (EI) ionization, acetals are known to be highly unstable, often resulting in a very weak or absent molecular ion peak. rsc.org The fragmentation is typically initiated by the loss of an alkoxy group (•OCH₃) to form a stable oxonium ion. Subsequent fragmentation would involve cleavage of the C-C bonds of the pentane backbone.

Common Fragmentation Pathways for Acetals:

Loss of a methoxy radical: [M - •OCH₃]⁺

Loss of methanol (B129727): [M - CH₃OH]⁺•

Cleavage of the pentane chain: Leading to a variety of smaller fragment ions.

Chemical ionization (CI) is a softer ionization technique that is more likely to yield a visible protonated molecular ion [M+H]⁺, which would be observed at m/z 207.1591. This allows for a more confident determination of the molecular weight. The fragmentation pattern in CI mass spectrometry is generally less complex than in EI.

Expected Key Fragments in the Mass Spectrum:

| m/z | Possible Fragment Identity |

| 207 | [M+H]⁺ (in CI mode) |

| 175 | [M - OCH₃]⁺ |

| 143 | [M - OCH₃ - CH₃OH]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be appropriate. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate), and the peak area would be proportional to its concentration, allowing for purity assessment.

High-Performance Liquid Chromatography (HPLC): For preparative scale purification or for the analysis of less volatile impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. sielc.comnih.gov A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would be a typical starting point. sielc.comnih.gov Detection could be achieved using a refractive index detector (RID) or, if coupled to a mass spectrometer (LC-MS), by monitoring the mass of the compound.

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| GC | Dimethylpolysiloxane | Helium or Nitrogen | FID or MS |

| HPLC | C18 silica (B1680970) | Acetonitrile/Water gradient | RID or MS |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. libretexts.orgwikipedia.org However, this compound is a flexible, non-polar liquid at room temperature, making it unsuitable for direct single-crystal X-ray diffraction analysis. To overcome this, a crystalline derivative would need to be synthesized.

A common strategy for the derivatization of non-crystalline compounds is to introduce functionalities that promote crystallization, such as aromatic groups or moieties capable of strong intermolecular interactions like hydrogen bonding. nih.govnih.gov For this compound, this could potentially be achieved by first hydrolyzing the acetal groups to the corresponding dialdehyde (B1249045), followed by reaction with a suitable derivatizing agent to form a crystalline product. For example, reaction of the dialdehyde with a substituted hydrazine (B178648) could yield a crystalline hydrazone derivative. The resulting crystal could then be analyzed by X-ray diffraction to determine the precise bond lengths, bond angles, and conformation of the carbon backbone.

Spectroscopic Analysis of Reaction Progress and Intermediate Detection (in situ monitoring)

Understanding the kinetics and mechanism of reactions involving this compound, such as its formation or hydrolysis, can be greatly facilitated by in situ spectroscopic monitoring. mt.commt.com Techniques like Fourier-transform infrared (FT-IR) spectroscopy are particularly well-suited for real-time analysis of reactions in solution. irdg.orgresearchgate.net

By inserting a probe into the reaction vessel, the progress of a reaction can be followed by monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum. mt.commt.com For instance, in the acid-catalyzed hydrolysis of this compound, one could monitor the decrease in the intensity of the C-O stretching bands of the acetal groups (typically around 1100-1000 cm⁻¹) and the concurrent appearance of the characteristic C=O stretching band of the resulting aldehyde (around 1725 cm⁻¹) and the broad O-H stretching band of the alcohol by-product. youtube.com This allows for the determination of reaction rates and the detection of any transient intermediates that may form. mt.com

Future Research Directions and Emerging Paradigms in 3 Dimethoxymethyl 1,1 Dimethoxypentane Chemistry

Development of Novel and Highly Selective Synthetic Routes

The conventional synthesis of acetals often involves the acid-catalyzed reaction of a carbonyl compound with an alcohol, a process that can lack selectivity and require harsh conditions. nih.govlibretexts.org Future research into the synthesis of 3-(Dimethoxymethyl)-1,1-dimethoxypentane should focus on developing more sophisticated and selective routes.

Modern synthetic methodologies offer a plethora of options. For instance, the use of chemoselective catalysts, such as those based on mesoporous polymelamine-formaldehyde polymers or graphitic-C3N4 for photoacetalization, could provide milder and more selective reaction conditions. nih.govacs.org The development of protocols using trace amounts of conventional acids has also shown promise in achieving high conversion rates with minimal catalyst loading, which would be an environmentally friendly approach for the synthesis of this compound. nih.govacs.org

Furthermore, catalyst systems like zirconium tetrachloride (ZrCl4) and palladium-based catalysts have demonstrated high efficiency and chemoselectivity in acetalization reactions at ambient temperatures with low catalyst loadings. organic-chemistry.org Exploring such catalysts could lead to more energy-efficient and atom-economical synthetic pathways. A comparative study of different catalytic systems could yield a highly optimized and scalable synthesis protocol.

| Catalyst Type | Potential Advantages for Synthesis | Relevant Research Findings |

| Mesoporous Polymers | High selectivity, mild conditions | Efficient for chemoselective acetalization of aldehydes. nih.govacs.org |

| Graphitic-C3N4 | Photo-induced, neutral conditions | Catalyzes acetalization using visible light. nih.govacs.org |

| Zirconium Tetrachloride | High efficiency, chemoselective | Effective for acetalization under mild conditions. organic-chemistry.org |

| Palladium Catalysis | Low catalyst loading, ambient temperature | Enables efficient acetal (B89532) formation with broad substrate scope. organic-chemistry.org |

This table is generated based on research findings for general acetal synthesis and suggests potential applications for this compound.

Exploration of Bio-inspired and Biocatalytic Transformations

The use of enzymes in chemical synthesis, or biocatalysis, offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. Future investigations should explore the potential of enzymatic transformations for both the synthesis and modification of this compound.

Enzymes such as lipases have been successfully employed in the synthesis of esters, and similar principles could be applied to acetal chemistry. mdpi.comnih.gov The development of biocatalytic methods for transacetalization, for example, could allow for the selective modification of the methoxy (B1213986) groups in this compound, introducing new functionalities and creating novel derivatives. ω-transaminases, which are powerful tools for preparing optically pure amines from ketones, exemplify the potential of biocatalysis to achieve high stereoselectivity, a principle that could be adapted to reactions involving acetals. nih.gov

Moreover, understanding the enzymatic hydrolysis of acetals, as seen with enzymes like lysozyme, can provide insights into designing bio-degradable materials based on this compound. gla.ac.uk Research could focus on identifying or engineering enzymes that can specifically act on the acetal linkages within the this compound structure.

| Biocatalytic Approach | Potential Application | Key Advantages |

| Lipase-catalyzed reactions | Synthesis of novel derivatives | Mild conditions, high selectivity. mdpi.comnih.gov |

| Transacetalization | Functional group modification | Introduction of diverse chemical moieties. rsc.org |

| Engineered Hydrolases | Controlled degradation | Design of biodegradable materials. gla.ac.uk |

This table outlines potential bio-inspired research avenues for this compound based on established biocatalytic methods.

Advanced Applications in Material Design beyond Current Scope

The presence of multiple acetal groups in this compound makes it an interesting candidate as a monomer or cross-linking agent in polymer chemistry. Polyacetals are known for their desirable properties such as reprocessability, degradability, and recyclability. rsc.orgrsc.orgresearchgate.net

Future research could focus on the polymerization of this compound or its derivatives to create novel polyacetal resins with tailored properties. These materials could find applications as engineering thermoplastics, similar to commercially available polyoxymethylene (POM) plastics like Delrin®. xometry.comprofessionalplastics.comprotolabs.com The specific structure of this compound might impart unique mechanical or thermal properties to the resulting polymers.

Furthermore, the acetal linkages are susceptible to hydrolysis under acidic conditions, which can be exploited for creating "debonding-on-demand" adhesives or pH-responsive drug delivery systems. elsevierpure.comtue.nl Acetal-functionalized polymers have been used for such applications, and incorporating this compound into polyurethane or other polymer backbones could lead to advanced smart materials. elsevierpure.comtue.nlnih.gov

| Potential Application Area | Underlying Principle | Example from General Acetal Chemistry |

| Recyclable Polymers | Reversible acetal linkages | Biobased polyacetals offer sustainability advantages. rsc.orgrsc.org |

| Engineering Plastics | High strength and stiffness of polyacetals | Acetal resins are used in automotive and electronic components. xometry.comcurbellplastics.compolymershapes.com |

| Smart Adhesives | Acid-catalyzed de-bonding | Acetal-functionalized polyurethanes for recyclable bonding. tue.nl |

| Biomedical Materials | pH-responsive degradation | Acetal-based functional epoxides for drug delivery. elsevierpure.com |

This table illustrates potential material science applications for this compound by drawing parallels with existing acetal-based materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, scalability, and reaction control. rsc.orgacs.orgrsc.org The synthesis of this compound is a prime candidate for adaptation to a flow process.

Future research should aim to develop a continuous flow synthesis for this compound. This would involve optimizing parameters such as reaction time, temperature, and catalyst loading in a flow reactor. rsc.org In-line purification and analysis techniques could be integrated to create a fully automated and highly efficient production system. rsc.org The synthesis of C-glycosyl compounds using flow chemistry has demonstrated the potential for improved yields and scalability for complex molecules containing acetal-like structures. nih.gov

Automated synthesis platforms, which combine robotics with chemical synthesis, could further accelerate research by rapidly screening different reaction conditions and synthesizing a library of derivatives of this compound for various applications. sigmaaldrich.com

Theoretical and Computational Chemistry for Predictive Modeling of Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Theoretical studies on the reaction mechanisms of acetal formation and hydrolysis can provide invaluable insights for optimizing synthetic routes and designing new applications. gla.ac.ukeudl.euacs.orgchemistrysteps.comresearchgate.net

Future research should employ computational methods, such as ab initio calculations and density functional theory (DFT), to model the reaction pathways for the synthesis of this compound. eudl.eu This can help in understanding the transition states and intermediates, thereby aiding in the selection of optimal catalysts and reaction conditions. eudl.euic.ac.uk

Furthermore, computational modeling can be used to predict the properties of polymers derived from this compound, guiding the design of new materials with desired characteristics. The kinetics of acetal hydrolysis under different conditions can also be modeled, which is crucial for applications in drug delivery and degradable materials. acs.orgresearchgate.netacs.org

Q & A

Basic Question: What are the standard synthetic routes for 3-(Dimethoxymethyl)-1,1-dimethoxypentane, and how can reaction conditions be systematically optimized?

Methodological Answer:

The compound is synthesized via acetalization or transacetalization reactions, often involving diols and carbonyl precursors under acid catalysis. For optimization, employ Design of Experiments (DOE) to evaluate variables (e.g., catalyst concentration, temperature, solvent polarity). A fractional factorial design reduces experimental runs while identifying critical parameters . Computational tools like quantum chemical reaction path searches (e.g., using DFT) can predict optimal intermediates and transition states, minimizing trial-and-error approaches .

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- GC-MS and HPLC (with UV/RI detectors) are standard for purity analysis, especially for detecting volatile byproducts (e.g., residual methanol or formaldehyde) .

- NMR (¹H/¹³C, DEPT, HSQC) confirms regioselectivity of dimethoxy groups, while FT-IR validates carbonyl or ether functional groups .

- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, critical for publication-ready data .

Advanced Question: How can computational methods elucidate the reaction mechanism and predict regioselectivity in acetal formation?

Methodological Answer:

- Use density functional theory (DFT) to map potential energy surfaces for competing pathways (e.g., kinetically vs. thermodynamically controlled products). Tools like Gaussian or ORCA simulate transition states and intermediates .

- Molecular dynamics (MD) simulations model solvent effects on reaction kinetics, aiding in solvent selection (e.g., toluene vs. THF) .

- Pair computational predictions with experimental validation via in situ IR or NMR monitoring to resolve mechanistic ambiguities .

Advanced Question: How should researchers address contradictory stability data under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies using a factorial design (e.g., 2³ design with factors: pH, temperature, ionic strength) to quantify degradation kinetics .

- Apply multivariate regression to identify dominant degradation pathways (e.g., acid-catalyzed hydrolysis vs. thermal decomposition) .

- Validate findings with Arrhenius plots for temperature-dependent degradation and pH-rate profiles to isolate protonation effects .

Advanced Question: What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?

Methodological Answer:

- Continuous-flow reactors improve heat/mass transfer for exothermic acetalization reactions, reducing hotspots and byproduct formation .

- Use computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution, particularly for viscous reaction mixtures .

- Implement membrane separation (e.g., pervaporation) for in-situ removal of water or methanol, shifting equilibrium toward product formation .

Basic Question: What strategies effectively identify and quantify byproducts during synthesis?

Methodological Answer:

- LC-MS/MS with fragmentation analysis distinguishes structurally similar byproducts (e.g., incomplete acetalization products) .

- Headspace GC-MS detects volatile degradation products (e.g., formaldehyde) during storage stability tests .

- Isotopic labeling (e.g., ¹³C-labeled precursors) traces unexpected rearrangements or cross-contamination .

Advanced Question: How can researchers validate the proposed acid-catalyzed decomposition mechanism experimentally?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies using deuterated solvents (e.g., D₂O vs. H₂O) to confirm proton transfer as the rate-limiting step .

- Use stopped-flow NMR to capture transient intermediates (e.g., oxonium ions) under controlled acidic conditions .

- Compare experimental activation energies (from Eyring plots) with DFT-calculated values to validate computational models .

Advanced Question: What methodologies optimize solvent and catalyst systems for greener synthesis?

Methodological Answer:

- Apply machine learning (ML) to screen solvent databases for optimal polarity and environmental metrics (e.g., E-factor) .

- Test biocatalysts (e.g., lipases) for acetal formation under mild conditions, reducing acid waste .

- Use life-cycle assessment (LCA) tools to quantify environmental impacts of alternative routes (e.g., microwave vs. conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.